Cas no 24894-78-8 (1-Naphthalenol,6-methyl-)

1-Naphthalenol,6-methyl- (CAS 6558-25-4) is a methyl-substituted naphthol derivative with the molecular formula C11H10O. This compound is characterized by the presence of a hydroxyl group and a methyl group on the naphthalene ring, which influence its reactivity and solubility. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals. The methyl group enhances its lipophilicity, making it useful in applications requiring moderate polarity. Its crystalline form and stability under standard conditions facilitate handling and storage. The compound is typically synthesized via controlled methylation of 1-naphthol, ensuring high purity for industrial and research applications.
1-Naphthalenol,6-methyl- structure
1-Naphthalenol,6-methyl- structure
Product Name:1-Naphthalenol,6-methyl-
CAS No:24894-78-8
MF:C11H10O
MW:158.196503162384
MDL:MFCD11111162
CID:241105
PubChem ID:13215706
Update Time:2025-06-11

1-Naphthalenol,6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol,6-methyl-
    • 6-METHYL-1-NAPHTHOL
    • 6-Methyl-1-naphtholneat
    • 6-methylnaphthalen-1-ol
    • 1-Hydrocy-6-methylnaphthalene
    • 1-Methyl-naphth-1-ol
    • 1-Naphthalenol,6-methyl
    • 5-Hydroxy-2-methyl-naphthalin
    • 6-Methyl-[1]naphthol
    • 6-methyl-1-naphthalenol
    • SCHEMBL773863
    • SY268176
    • 24894-78-8
    • SB36171
    • 6-Methyl-naphthalen-1-ol
    • DTXSID60528856
    • FT-0761912
    • 1-Naphthalenol, 6-methyl-
    • AKOS006306157
    • CS-0450047
    • MFCD11111162
    • 1-Naphthalenol,6-methyl-(9CI)
    • DB-083632
    • MDL: MFCD11111162
    • Inchi: 1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3
    • InChI Key: SCABGIMUFLBRMU-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2C=C(C)C=CC=21

Computed Properties

  • Exact Mass: 158.07300
  • Monoisotopic Mass: 158.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 17
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.85380

1-Naphthalenol,6-methyl- Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Naphthalenol,6-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:24894-78-8)1-Naphthalenol,6-methyl-
Order Number:A1034235
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:53
Price ($):1666.0
Email:sales@amadischem.com

1-Naphthalenol,6-methyl- Related Literature

Additional information on 1-Naphthalenol,6-methyl-

Introduction to 1-Naphthalenol,6-methyl- (CAS No: 24894-78-8)

1-Naphthalenol,6-methyl-, identified by the Chemical Abstracts Service Number (CAS No) 24894-78-8, is a significant organic compound with a rich structural and functional profile. This compound belongs to the class of naphthol derivatives, characterized by a naphthalene core substituted with hydroxyl and methyl groups. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

The molecular structure of 1-Naphthalenol,6-methyl- consists of a naphthalene ring system with a hydroxyl (-OH) group at the 1-position and a methyl (-CH₃) group at the 6-position. This substitution pattern enhances its reactivity and makes it a versatile building block in organic synthesis. The presence of both electron-donating (hydroxyl) and electron-withdrawing (methyl) groups allows for diverse interactions with other molecules, facilitating its use in pharmaceutical and agrochemical applications.

In recent years, 1-Naphthalenol,6-methyl- has garnered attention in the field of medicinal chemistry due to its potential as a precursor for biologically active compounds. Researchers have explored its utility in synthesizing novel heterocyclic derivatives that exhibit pharmacological properties. For instance, studies have demonstrated its role in developing compounds with antimicrobial and anti-inflammatory effects. The hydroxyl group enables nucleophilic substitution reactions, while the methyl group influences electronic distribution, making it an ideal candidate for further functionalization.

The compound's significance extends to material science as well. Its aromatic structure and functional groups make it suitable for designing advanced polymers and coatings with enhanced thermal and chemical stability. Recent advancements in polymer chemistry have leveraged 1-Naphthalenol,6-methyl- to create high-performance materials used in electronics and aerospace industries. These materials benefit from the compound's ability to form stable complexes with metal ions, improving their durability and functionality.

From an industrial perspective, the synthesis of 1-Naphthalenol,6-methyl- involves multi-step organic reactions that highlight modern synthetic methodologies. Catalytic processes have been optimized to improve yield and purity, aligning with green chemistry principles. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups efficiently. Such innovations not only enhance production efficiency but also minimize environmental impact.

The pharmacological potential of 1-Naphthalenol,6-methyl- has been further explored through computational chemistry and high-throughput screening techniques. These approaches have identified novel derivatives with improved bioavailability and target specificity. Researchers are particularly interested in its ability to modulate enzyme activity and receptor binding affinity, which are critical for drug development. Preclinical studies have shown promising results in models of chronic diseases, underscoring its therapeutic relevance.

In agrochemical research, 1-Naphthalenol,6-methyl- serves as a key intermediate in synthesizing pesticides and herbicides. Its structural features allow for the development of compounds that selectively target pests while minimizing harm to non-target organisms. Recent formulations based on naphthol derivatives have demonstrated high efficacy against resistant strains of agricultural pathogens. This aligns with global efforts to develop sustainable agricultural practices that enhance food security without compromising ecological balance.

The compound's role in chemical education cannot be overstated either. It is frequently used as a teaching tool to illustrate fundamental concepts in organic chemistry, such as stereochemistry and functional group transformations. Its well-documented reactivity makes it an excellent candidate for laboratory experiments designed to train students in synthetic techniques and analytical methods. Educational institutions worldwide incorporate 1-Naphthalenol,6-methyl- into their curricula to foster hands-on learning experiences.

Future research directions for 1-Naphthalenol,6-methyl- include exploring its applications in nanotechnology and renewable energy storage. Its ability to form stable coordination complexes with metal ions suggests potential use in catalytic systems for solar fuel production or battery materials. Additionally, investigations into its photophysical properties may lead to advancements in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In summary,1-Naphthalenol,6-methyl- (CAS No: 24894-78-8) is a multifaceted compound with broad applications across pharmaceuticals、materials science、agrochemicals,and education。Its unique structural features enable diverse chemical transformations,making it indispensable in both academic research and industrial processes。As scientific understanding evolves,the potential uses for this compound will undoubtedly expand,further solidifying its importance in modern chemistry。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24894-78-8)1-Naphthalenol,6-methyl-
A1034235
Purity:99%
Quantity:1g
Price ($):1666.0
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